molecular formula C13H7NO2S B14246381 4,7-Benzothiazoledione, 2-phenyl- CAS No. 221541-80-6

4,7-Benzothiazoledione, 2-phenyl-

Cat. No.: B14246381
CAS No.: 221541-80-6
M. Wt: 241.27 g/mol
InChI Key: CRXAISJCYRXEQF-UHFFFAOYSA-N
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Description

4,7-Benzothiazoledione, 2-phenyl- is a heterocyclic compound that features a benzothiazole ring fused with a phenyl group. This compound is of significant interest due to its diverse applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The benzothiazole moiety is known for its biological activity and is a common scaffold in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Benzothiazoledione, 2-phenyl- typically involves the cyclization of 2-aminobenzenethiol with aldehydes or ketones. One common method is the condensation of 2-aminobenzenethiol with benzaldehyde under acidic conditions to form the benzothiazole ring . Another approach involves the use of thioamides and carbon dioxide as raw materials, promoting cyclization through base-promoted intramolecular C–S bond coupling .

Industrial Production Methods

Industrial production of benzothiazole derivatives often employs green chemistry principles to minimize environmental impact. Methods such as one-pot synthesis and the use of non-toxic solvents are preferred. For example, the condensation of 2-aminobenzenethiol with aldehydes in the presence of samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium is an efficient and environmentally friendly approach .

Chemical Reactions Analysis

Types of Reactions

4,7-Benzothiazoledione, 2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted benzothiazole derivatives depending on the reagents used.

Scientific Research Applications

4,7-Benzothiazoledione, 2-phenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,7-Benzothiazoledione, 2-phenyl- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function. This compound has been shown to perturb cell membranes and bind to DNA, leading to antimicrobial and anticancer effects .

Comparison with Similar Compounds

4,7-Benzothiazoledione, 2-phenyl- can be compared with other benzothiazole derivatives such as:

The uniqueness of 4,7-Benzothiazoledione, 2-phenyl- lies in its specific structural features and the resulting biological activities, making it a valuable compound for various applications.

Properties

CAS No.

221541-80-6

Molecular Formula

C13H7NO2S

Molecular Weight

241.27 g/mol

IUPAC Name

2-phenyl-1,3-benzothiazole-4,7-dione

InChI

InChI=1S/C13H7NO2S/c15-9-6-7-10(16)12-11(9)14-13(17-12)8-4-2-1-3-5-8/h1-7H

InChI Key

CRXAISJCYRXEQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(S2)C(=O)C=CC3=O

Origin of Product

United States

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